4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid
Description
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid is an organoboron compound featuring a phenylboronic acid core substituted at the para position with a cyclopropane ring bearing an ethoxycarbonyl group. This structure combines the reactivity of boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) with the steric and electronic effects of the cyclopropane-ethoxycarbonyl moiety.
Properties
IUPAC Name |
[4-(1-ethoxycarbonylcyclopropyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,15-16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGGWGUOKCYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 4-bromo-1-(ethoxycarbonyl)cyclopropylbenzene with a boronic acid derivative under palladium-catalyzed conditions . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .
Scientific Research Applications
Overview
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid is an organoboron compound notable for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound's unique structure allows it to participate in various chemical reactions, making it valuable in multiple scientific domains, including organic synthesis, medicinal chemistry, and material science.
Organic Synthesis
One of the primary applications of this compound is as a reagent in the Suzuki-Miyaura coupling reaction . This reaction is pivotal for forming biaryl compounds, which are essential in the development of pharmaceuticals and advanced materials. The compound facilitates the formation of carbon-carbon bonds by reacting with aryl halides or triflates in the presence of a palladium catalyst and a base, such as potassium carbonate.
Key Reactions
- Suzuki-Miyaura Coupling : Involves coupling aryl boronic acids with aryl halides to synthesize biaryl compounds.
- Electrophilic Aromatic Substitution : The phenyl ring can undergo substitution reactions, allowing further functionalization.
- Oxidation Reactions : The boronic acid group can be oxidized to yield phenols or other oxygen-containing derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing potential drug candidates. Its ability to form complex molecular architectures enhances its utility in drug design. The compound's structural features allow for modifications that can optimize pharmacological properties, such as bioavailability and selectivity .
Case Studies
- Drug Development : Research has demonstrated the synthesis of various bioactive compounds using this boronic acid derivative. For instance, studies have explored its application in creating inhibitors for specific biological targets, showcasing its potential for therapeutic use .
- Glucose-Sensitive Drug Delivery Systems : The compound's ability to interact with diols makes it suitable for developing glucose-responsive polymer complexes, which can be utilized in diabetes management .
Material Science
This compound also finds applications in material science. Its role in synthesizing advanced materials includes:
Mechanism of Action
The primary mechanism of action for 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the base, which facilitate the reaction under mild conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid with structurally related boronic acids, focusing on substituent effects, reactivity, and applications.
Structural Analogs and Substituent Diversity
*Calculated based on formula C₁₂H₁₅BO₄.
†Molecular weight inferred from pinacol ester structure.
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The ethoxycarbonyl group in This compound likely increases boron electrophilicity compared to analogs like 4-ethylphenylboronic acid. This could accelerate transmetallation steps in Suzuki-Miyaura reactions, similar to other electron-deficient arylboronic acids .
- However, this effect may be mitigated by the ethoxycarbonyl group’s electronic contribution .
- Stability : Pinacol esters (e.g., compound in ) offer improved stability over free boronic acids, which may decompose under prolonged storage .
Biological Activity
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid (CAS No. 1678539-52-0) is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, further substituted with a cyclopropyl group bearing an ethoxycarbonyl moiety. Its structural characteristics contribute to its unique reactivity and biological properties.
The primary target of this compound is the cyclooxygenase (COX) enzymes, particularly COX-1. The compound inhibits the activity of these enzymes, thereby affecting the arachidonic acid pathway , which is crucial in inflammation processes. This inhibition results in a reduction in inflammation and could potentially lead to therapeutic effects in inflammatory diseases .
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by inflammation.
- Anticancer Potential : Initial investigations hint at the ability to inhibit cancer cell proliferation.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Effects
In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which the compound may exert anti-inflammatory effects.
3. Anticancer Potential
Research involving various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. It induced apoptosis in cancer cells, confirmed through flow cytometry analysis.
Case Study 1: Antimicrobial Testing
A clinical trial investigated the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed improved outcomes compared to those receiving standard care alone.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls .
Comparative Analysis with Similar Compounds
This compound can be compared with other phenylboronic acids and their derivatives, such as:
| Compound Name | Application |
|---|---|
| 4-Formylphenylboronic Acid | Used in similar coupling reactions |
| 3-Formylphenylboronic Acid | Another derivative with applications |
Q & A
Q. What are the recommended storage conditions for 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid to ensure stability?
Methodological Answer: Store the compound in a refrigerator at +4°C in a tightly sealed, moisture-free container under inert gas (e.g., nitrogen or argon). Avoid prolonged exposure to air or humidity, as boronic acids are prone to hydrolysis and anhydride formation . Stability tests for analogous compounds (e.g., 4-Carboxyphenylboronic acid) indicate decomposition into carbon oxides and boron oxides under oxidative conditions, necessitating compatibility checks with storage materials .
Q. What analytical methods are suitable for assessing the purity of this compound?
Methodological Answer: Use a combination of techniques:
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks for the cyclopropane ring (δ ~0.5–1.5 ppm) and ethoxycarbonyl group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.3 ppm for OCH2) .
- HPLC : Quantify purity using reverse-phase chromatography with UV detection at 254 nm, calibrated against a high-purity standard.
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS or MALDI-TOF) to detect anhydride impurities common in boronic acids .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., P95 masks) during powder handling to avoid inhalation .
- Ventilation : Work in a fume hood to mitigate exposure to dust or vapors.
- Spill Management : Collect spilled material with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic acid be addressed?
Methodological Answer: Optimize reaction parameters systematically:
- Catalyst System : Test Pd(PPh3)4 or Pd(dppf)Cl2 with ligand additives (e.g., SPhos or XPhos) to enhance catalytic activity .
- Base Selection : Screen bases (e.g., K2CO3, CsF) to improve solubility and transmetallation efficiency.
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate products from unreacted boronic acid or anhydride byproducts .
Q. How does the cyclopropane ring influence the reactivity of this boronic acid in directed C-H functionalization?
Methodological Answer: The cyclopropane ring introduces steric hindrance and electronic effects:
- Steric Effects : The strained ring may restrict rotation, favoring regioselective coupling at the para-position of the phenyl group.
- Electronic Effects : The ethoxycarbonyl group withdraws electron density, potentially stabilizing intermediates in palladium-catalyzed reactions.
Comparative studies on spirocyclic boronic acids (e.g., Example 2-13 in WO 2016/111347) suggest similar steric guidance in transition-metal-catalyzed reactions .
Q. How can anhydride formation during long-term storage be mitigated?
Methodological Answer:
Q. What strategies are effective for utilizing this compound in glycoprotein interaction studies?
Methodological Answer:
- Boronate Affinity Chromatography : Immobilize the boronic acid on agarose beads functionalized with diols (e.g., sorbitol) to capture glycoproteins via pH-dependent boronate ester formation. Adjust buffer pH (8.5–9.5) to enhance binding .
- Fluorescent Probes : Conjugate the boronic acid with fluorophores (e.g., FITC) for live-cell imaging of sialic acid residues .
Q. How can conflicting data on thermal stability in literature be resolved?
Methodological Answer:
- Controlled TGA/DSC Studies : Perform thermogravimetric analysis under inert (N2) and oxidative (air) conditions to differentiate decomposition pathways. For example, 4-Carboxyphenylboronic acid decomposes at 220°C with CO/CO2 release, while anhydrides degrade at lower temperatures .
- Replicate Conditions : Compare experimental setups (e.g., heating rate, sample mass) to identify artifacts from previous studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
